molecular formula C10H8BrClO4 B2376199 Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate CAS No. 1707749-07-2

Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate

Cat. No.: B2376199
CAS No.: 1707749-07-2
M. Wt: 307.52
InChI Key: CJNGHZJEBDTSQX-UHFFFAOYSA-N
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Description

Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate is an organic compound with a complex structure that includes bromine, chlorine, and formyl groups attached to a phenoxy acetate backbone

Scientific Research Applications

Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate typically involves the reaction of 2-bromo-4-chloro-6-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Ester hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: 2-bromo-4-chloro-6-carboxyphenoxy acetate.

    Reduction: 2-bromo-4-chloro-6-hydroxymethylphenoxy acetate.

    Hydrolysis: 2-bromo-4-chloro-6-formylphenol and methanol.

Mechanism of Action

The mechanism of action of Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorine enhances its electrophilic character, making it susceptible to nucleophilic attack. The formyl group can participate in redox reactions, further diversifying its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-bromo-4-chloro-6-methylphenoxy)acetate
  • Methyl (2-bromo-4-chloro-6-hydroxyphenoxy)acetate
  • Methyl (2-bromo-4-chloro-6-nitrophenoxy)acetate

Uniqueness

Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific redox reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-4-chloro-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO4/c1-15-9(14)5-16-10-6(4-13)2-7(12)3-8(10)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNGHZJEBDTSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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